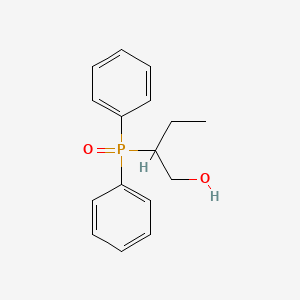![molecular formula C12H14O2 B14388085 2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane CAS No. 88679-82-7](/img/structure/B14388085.png)
2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring attached to a phenyl group, which is further substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane typically involves the reaction of 3-(prop-2-en-1-yl)phenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid
- 2-Methyl-3-phenyl-2-propen-1-ol
- 2-Propen-1-ol, 3-phenyl-
Uniqueness
2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88679-82-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-prop-2-enylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-2-4-10-5-3-6-11(9-10)12-13-7-8-14-12/h2-3,5-6,9,12H,1,4,7-8H2 |
InChI Key |
BALLLJYBPGMUDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


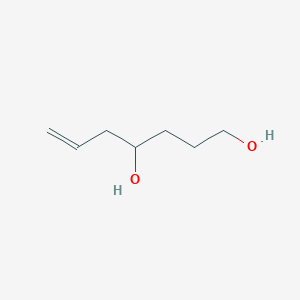
methanone](/img/structure/B14388023.png)


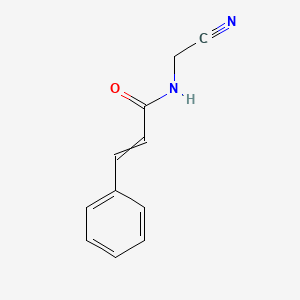
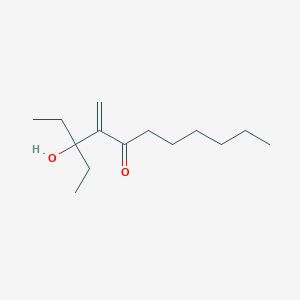
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
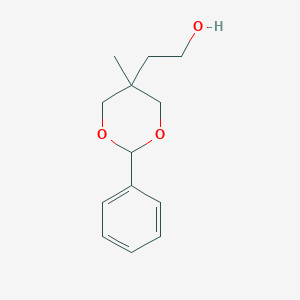
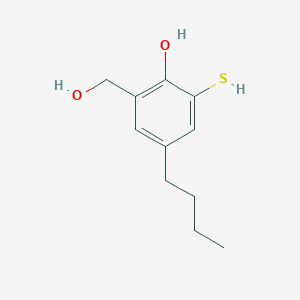
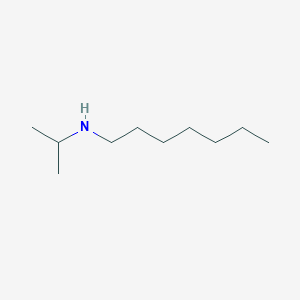
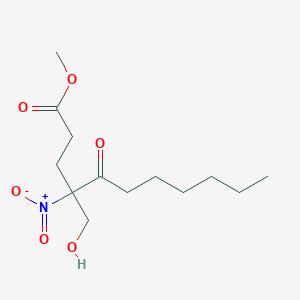

![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
